molecular formula C30H29NO2 B14716839 Ethyl 2,4,4-triphenyl-4-(phenylamino)butanoate CAS No. 22319-44-4

Ethyl 2,4,4-triphenyl-4-(phenylamino)butanoate

Cat. No.: B14716839
CAS No.: 22319-44-4
M. Wt: 435.6 g/mol
InChI Key: CGYFHJBIYNUOCE-UHFFFAOYSA-N
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Description

Ethyl 2,4,4-triphenyl-4-(phenylamino)butanoate is a complex organic compound with the molecular formula C₃₀H₂₉NO₂ It is characterized by its unique structure, which includes multiple phenyl groups and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4,4-triphenyl-4-(phenylamino)butanoate typically involves multi-step organic reactions. One common method includes the reaction of triphenylmethane derivatives with ethyl acetoacetate under basic conditions, followed by the introduction of a phenylamino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4,4-triphenyl-4-(phenylamino)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl 2,4,4-triphenyl-4-(phenylamino)butanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ethyl 2,4,4-triphenyl-4-(phenylamino)butanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylamino group can form hydrogen bonds or π-π interactions with target molecules, influencing their activity. The ester group may undergo hydrolysis, releasing active metabolites that further interact with biological pathways.

Comparison with Similar Compounds

Ethyl 2,4,4-triphenyl-4-(phenylamino)butanoate can be compared with similar compounds such as:

    Ethyl 2,4,4-triphenylbutanoate: Lacks the phenylamino group, resulting in different chemical properties and reactivity.

    Ethyl 2,4,4-triphenyl-4-(methylamino)butanoate: Contains a methylamino group instead of a phenylamino group, affecting its biological activity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

22319-44-4

Molecular Formula

C30H29NO2

Molecular Weight

435.6 g/mol

IUPAC Name

ethyl 4-anilino-2,4,4-triphenylbutanoate

InChI

InChI=1S/C30H29NO2/c1-2-33-29(32)28(24-15-7-3-8-16-24)23-30(25-17-9-4-10-18-25,26-19-11-5-12-20-26)31-27-21-13-6-14-22-27/h3-22,28,31H,2,23H2,1H3

InChI Key

CGYFHJBIYNUOCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(C1=CC=CC=C1)(C2=CC=CC=C2)NC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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